molecular formula C9H16ClNO3S B5508669 4-Chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide

4-Chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide

Cat. No.: B5508669
M. Wt: 253.75 g/mol
InChI Key: YTMSFFQTDDPVCH-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide is a useful research compound. Its molecular formula is C9H16ClNO3S and its molecular weight is 253.75 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-chloro-2,2-dimethyl-1,1-dioxido-3-thietanyl)morpholine is 253.0539422 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Electrochemical Investigations : Research has been conducted on synthesizing vic-dioxime ligands containing morpholine groups, demonstrating their potential in forming metal complexes with significant non-electrolyte properties. These complexes were characterized through various techniques, including FT-IR, UV-Vis, NMR, and cyclic voltammetry, revealing insights into their redox properties (Kilic et al., 2006).

  • Synthesis and Complexation with Metals : A study detailed the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II). The research provided insights into the structural characteristics of these complexes, contributing to the understanding of morpholine-based compounds in metal coordination chemistry (Singh et al., 2000).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Investigations into the crystal structure of compounds like dimethomorph, which contain morpholine groups, have been carried out. Such studies offer valuable information on the molecular arrangement and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Kang et al., 2015).

  • Intermolecular Interactions in Derivatives : Research on 1,2,4-triazole derivatives containing morpholine groups has been performed to analyze their intermolecular interactions. These studies, which include X-ray diffraction and theoretical calculations, contribute to the knowledge of how these compounds interact at the molecular level (Shukla et al., 2014).

Biological Applications and Activity

  • Biological Activity Screening : Some morpholine derivatives have been synthesized and screened for various biological activities, including antibacterial, antioxidant, and anti-TB properties. These studies are significant in exploring the therapeutic potential of morpholine-based compounds (Mamatha S.V et al., 2019).

  • Inhibitors of Src Kinase Activity : Research has been focused on optimizing morpholine derivatives as inhibitors of Src kinase activity, a critical target in cancer research. Such studies contribute to the development of new therapeutic agents for treating diseases related to abnormal kinase activity (Boschelli et al., 2001).

Environmental Applications

  • Pesticide Removal from Wastewater : A study utilized a low-cost biosorbent for the removal of pesticides, including dimethomorph, from wastewater. This research highlights the environmental applications of morpholine derivatives in pollution control and offers a cost-effective method for water treatment (Boudesocque et al., 2008).

Properties

IUPAC Name

4-chloro-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3S/c1-9(2)7(8(10)15(9,12)13)11-3-5-14-6-4-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMSFFQTDDPVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(S1(=O)=O)Cl)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.